molecular formula C20H22FN3O2S B4038996 6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B4038996
M. Wt: 387.5 g/mol
InChI Key: SJKJRJSRGVWRGJ-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-b][1,3]thiazole . It has been described in the context of antiproliferative activities, where it was tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .


Molecular Structure Analysis

The molecular formula of the compound is C24H29FN4O3 . It contains a fluorophenyl group, a methyl group, a tetrahydro-2H-pyran-4-yl group, and an imidazo[2,1-b][1,3]thiazole group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 440.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 9 . The exact mass and monoisotopic mass is 440.22236896 g/mol . The topological polar surface area is 76 Ų .

Scientific Research Applications

Anticancer Activity

A series of newly synthesized compounds related to the imidazo[2,1-b]thiazole scaffold, including analogs with fluorophenyl groups, have shown significant cytotoxic activity against various cancer cell lines, such as colon cancer and melanoma. These compounds have been evaluated for their inhibitory effects against BRAF mutations, with some exhibiting superior activity compared to established treatments like sorafenib. This highlights the potential of such compounds in cancer therapy, particularly for targeting specific genetic mutations in cancer cells (Abdel‐Maksoud, Ammar, & Oh, 2019).

Antimicrobial and Antituberculosis Activity

Compounds containing the imidazo[2,1-b][1,3]thiazole moiety have also been explored for their antimicrobial properties. In particular, thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors against Mycobacterium tuberculosis GyrB, showing promising activity in vitro. This suggests a potential route for developing new antituberculosis agents that can contribute to the fight against this challenging infectious disease (Jeankumar et al., 2013).

Drug Synthesis and Development

The structure of the chemical compound suggests its utility in drug synthesis and development, particularly in the creation of novel therapeutic agents. For example, the development of new variants of the Migita reaction for carbon-sulfur bond formation has been applied in the synthesis of related compounds. This methodological advancement supports the efficient production of potential drug candidates, emphasizing the compound's role in facilitating innovative drug development processes (Norris & Leeman, 2008).

Antioxidant Properties

Investigations into the antioxidant properties of related triazolo-thiadiazoles have demonstrated their potential in protecting against oxidative stress. This suggests that compounds within this chemical family could serve as a basis for developing antioxidant therapies, which are valuable in various pathological conditions linked to oxidative damage (Sunil et al., 2010).

Mechanism of Action

While the exact mechanism of action for this compound is not detailed in the available resources, it has been associated with antiproliferative activities .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c1-23(9-6-14-7-10-26-11-8-14)19(25)18-13-27-20-22-17(12-24(18)20)15-2-4-16(21)5-3-15/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKJRJSRGVWRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCOCC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 2
6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 4
6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 5
6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Reactant of Route 6
6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

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